Triethyl(4-phenylbut-1-yn-1-yl)silane
Overview
Description
Triethyl(4-phenylbut-1-yn-1-yl)silane is a versatile organic compound that has gained significant interest in the field of organic synthesis. It is a type of organosilicon compound that has a unique structure, making it a valuable building block for various chemical reactions.
Mechanism of Action
The mechanism of action of triethyl(4-phenylbut-1-yn-1-yl)silane is not well understood. However, it is believed that its unique structure allows it to participate in various chemical reactions, such as cross-coupling reactions, nucleophilic addition reactions, and cycloaddition reactions. These reactions can result in the formation of new organic compounds with desirable properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of triethyl(4-phenylbut-1-yn-1-yl)silane. However, it is known that organosilicon compounds, in general, have low toxicity and are relatively inert in biological systems. Therefore, it is unlikely that triethyl(4-phenylbut-1-yn-1-yl)silane would have significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of triethyl(4-phenylbut-1-yn-1-yl)silane is its versatility as a building block for various chemical reactions. It is also relatively easy to synthesize and handle in the laboratory. However, its limitations include its high cost and limited availability. Additionally, its reactivity can make it difficult to control in some reactions, which can lead to unwanted side products.
Future Directions
There are numerous future directions for the research and development of triethyl(4-phenylbut-1-yn-1-yl)silane. One potential area of research is the synthesis of new silicon-containing polymers with unique properties, such as improved mechanical strength or biocompatibility. Another area of research is the development of new synthetic routes for triethyl(4-phenylbut-1-yn-1-yl)silane that are more cost-effective and environmentally friendly. Additionally, the use of triethyl(4-phenylbut-1-yn-1-yl)silane as a ligand in organometallic chemistry could lead to the discovery of new catalysts with improved activity and selectivity.
Conclusion
In conclusion, triethyl(4-phenylbut-1-yn-1-yl)silane is a valuable building block for various chemical reactions and has numerous scientific research applications. Its unique structure allows it to participate in various chemical reactions, and its versatility makes it a valuable tool for organic synthesis. However, its high cost and limited availability are significant limitations that need to be addressed. Future research directions for triethyl(4-phenylbut-1-yn-1-yl)silane include the development of new synthetic routes, the synthesis of new silicon-containing polymers, and the use of triethyl(4-phenylbut-1-yn-1-yl)silane as a ligand in organometallic chemistry.
Scientific Research Applications
Triethyl(4-phenylbut-1-yn-1-yl)silane has found numerous applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used as a ligand in organometallic chemistry, where it can coordinate with transition metals to form stable complexes. Additionally, it has been used as a precursor for the synthesis of silicon-containing polymers, which have potential applications in the fields of electronics, optics, and biomedical engineering.
properties
IUPAC Name |
triethyl(4-phenylbut-1-ynyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Si/c1-4-17(5-2,6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANZWXAXLWMUTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736609 | |
Record name | Triethyl(4-phenylbut-1-yn-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl(4-phenylbut-1-yn-1-yl)silane | |
CAS RN |
58924-22-4 | |
Record name | Triethyl(4-phenylbut-1-yn-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90736609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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